6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-20-13-5-3-2-4-10(13)8-18-7-6-12-11(9-18)14(19)17-15(21)16-12/h2-5H,6-9H2,1H3,(H2,16,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJXWNSGMNZTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=S)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent and its mechanisms of action.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 250.33 g/mol. The structure features a pyrido-pyrimidine core with a thioxo group and a methoxybenzyl substituent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis by activating caspase pathways. Specifically, it was found to significantly increase caspase 3/7 activity in HepG2 and Huh-7 cells at varying concentrations .
Structure-Activity Relationship (SAR)
The biological evaluation has led to insights into the structure-activity relationship of similar compounds. Key findings include:
- Substituent Effects : The presence of the methoxy group on the benzyl moiety enhances the compound's lipophilicity and facilitates better cell membrane penetration.
- Cytotoxicity Metrics : IC50 values for cytotoxicity against MCF-7 cells were reported at approximately 62.86 μg/mL (0.24 μM), indicating moderate potency compared to existing chemotherapeutics like Gefitinib .
Research Findings
A detailed examination of various studies reveals consistent results regarding the biological activity of this class of compounds:
| Study | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| Gabera et al. (2024) | MCF-7 | 62.86 | Apoptosis via caspase activation |
| PMC10489817 (2023) | HepG2 | 52.56 | Induction of G1 phase cell cycle arrest |
| Matrix Scientific (2025) | A549 | 50.00 | Inhibition of EGFR signaling |
Case Studies
- Gabera et al. Study : Investigated a series of thieno[2,3-d]pyrimidine derivatives for their antiproliferative effects. The study found that modifications to the pyrimidine core significantly influenced cytotoxicity and apoptosis induction in cancer cells.
- PMC10489817 Analysis : Demonstrated that certain derivatives exhibited higher anti-tumor activity than standard therapies by targeting specific cellular pathways involved in tumor growth.
Comparison with Similar Compounds
Position 6 (Benzyl Group)
Methoxy Substitution :
- 2-Methoxybenzyl (lead) : Optimal activity due to electron-donating effects and ortho-positioned methoxy enhancing hydrophobic interactions .
- 3,4-Dimethoxybenzyl (ML247/NCGC00183885) : Slightly reduced potency; steric bulk may hinder binding .
- 4-Fluorobenzyl : Lower activity (~30% of lead) due to weaker electron donation and altered polarity .
Halogen Substitution :
Position 1 (Alkyl Linker)
- Ethyl → Methyl linker : Shortening the chain from two carbons to one marginally improves activation (110% of lead) by reducing conformational flexibility .
Functional Group Replacements
- Thiourea → Guanidine : Complete loss of activity, emphasizing the thiocarbonyl’s role in hydrogen bonding .
- Aromaticity Introduction : Adding aromatic rings to the hexahydropyrido core abolishes activity, likely due to rigidified conformation .
Data Table: Activity of Select Analogues
Q & A
Q. What synthetic routes are commonly employed to prepare 6-(2-methoxybenzyl)-2-thioxo-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one?
The synthesis typically involves cyclocondensation reactions of thiourea derivatives with appropriately substituted ketones or aldehydes. For example, modifications to the hexahydropyrimidine core often utilize HMPA (hexamethylphosphoramide) as a solvent at elevated temperatures (150°C) to facilitate heterocyclic annelation . Key intermediates like 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile are condensed with electrophilic partners to form the pyrido-pyrimidine scaffold . Characterization via H NMR (e.g., δ 7.50 ppm for aromatic protons) and elemental analysis is critical for verifying structural integrity .
Q. How is the purity and identity of this compound validated in academic research?
Purity is assessed using HPLC or TLC with UV detection, while structural confirmation relies on spectroscopic methods:
- H NMR : Distinct signals for the methoxybenzyl group (δ 3.70–3.80 ppm for OCH) and thiocarbonyl-associated protons .
- IR spectroscopy : Peaks at ~1250 cm (C=S stretching) and ~1680 cm (C=O of the pyrimidinone ring) .
- Elemental analysis : Matching calculated vs. observed percentages for C, H, N, and S .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening often includes:
- Enzyme inhibition assays : Testing against targets like GAA (α-glucosidase) to assess potency (IC values) .
- Cytotoxicity profiling : Using cell lines (e.g., HeLa or HEK293) to determine selectivity indices .
- Solubility and stability tests : In PBS or simulated gastric fluid to inform formulation strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
SAR optimization involves systematic substitutions at key positions:
- Thiocarbonyl group (C=S) : Replacement with carbonyl (C=O) or methylene (CH) to evaluate hydrogen-bonding and aromaticity requirements .
- Methoxybenzyl substituent : Modifying the methoxy position (ortho, meta, para) or replacing it with halogens/electron-withdrawing groups to enhance target affinity .
- Pyrido-pyrimidine core : Introducing fused aromatic rings (e.g., thieno[2,3-d]pyrimidine) to improve metabolic stability .
Example : Analogues with 3,5-di-tert-butyl-4-hydroxyphenyl groups showed enhanced solubility and activity in tetrahydrobenzo-thienopyrimidine derivatives .
Q. How should researchers address contradictory data in enzyme inhibition assays?
Contradictions may arise from:
- Experimental variability : Standardize protocols (e.g., buffer pH, incubation time) and validate with positive controls (e.g., acarbose for GAA assays) .
- Compound degradation : Monitor stability via LC-MS during assays, especially if organic degradation is observed over prolonged periods (e.g., 9-hour assays) .
- Target promiscuity : Use orthogonal assays (e.g., SPR or ITC) to confirm binding specificity .
Q. What computational strategies are effective for predicting its mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymatic active sites (e.g., GAA’s catalytic pocket) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .
- QSAR modeling : Leverage datasets from analogues (e.g., pyridothiadiazine derivatives) to predict ADMET properties .
Q. How can synthetic yields be improved without compromising stereochemical purity?
- Catalyst optimization : Employ Pd/C or CuI in coupling reactions to reduce byproducts .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for better solubility of intermediates .
- Temperature control : Gradual heating (ramp to 150°C over 2 hours) minimizes decomposition .
Experimental Design Considerations
Q. What are the limitations of current synthetic protocols for scaling up production?
- Low yields : Multi-step syntheses (e.g., Scheme 2 in ) often result in <50% overall yield due to side reactions.
- Purification challenges : Hexahydropyrimidine derivatives require repetitive column chromatography, increasing time and cost .
- Stereochemical control : Racemization at C6 of the pyrido ring necessitates chiral HPLC for enantiomer separation .
Q. How can researchers mitigate batch-to-batch variability in biological assays?
- Standardized synthetic protocols : Adopt one-pot reactions to reduce intermediate handling .
- Rigorous QC : Pre-screen batches via H NMR and LC-MS before assays .
- Blinded testing : Use third-party labs to validate reproducibility .
Data Interpretation and Reporting
Q. How should conflicting cytotoxicity and enzyme inhibition data be reconciled?
- Dose-response curves : Compare IC (enzyme) vs. CC (cell viability) to identify therapeutic windows .
- Off-target profiling : Use kinase panels or proteome profiling to rule out non-specific effects .
Q. What statistical methods are appropriate for analyzing SAR datasets?
- Multivariate regression : Correlate substituent properties (e.g., logP, molar refractivity) with activity .
- Cluster analysis : Group analogues by structural motifs to identify activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
